Butylhydrazine oxalate

Beschreibung

Historical Context and Evolution of Hydrazine (B178648) Chemistry Research

The journey of hydrazine chemistry began in the late 19th century. In 1875, Emil Fischer first coined the name "hydrazine" while working on producing mono-substituted organic hydrazine compounds. wikipedia.orghydrazine.com However, it was Theodor Curtius who first synthesized hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. wikipedia.orghydrazine.com Despite his efforts, Curtius was unable to isolate pure hydrazine. wikipedia.org This milestone was achieved in 1895 by the Dutch chemist Lobry de Bruyn, who prepared pure anhydrous hydrazine. wikipedia.orghydrazine.com

The early 20th century saw the development of more practical synthetic routes, such as the Olin Raschig process in 1907, which involved the reaction of ammonia (B1221849) with sodium hypochlorite. hydrazine.comnewworldencyclopedia.org The impetus for much of the subsequent research and development in hydrazine chemistry came from its strategic importance during World War II, where it was used as a component in rocket fuels. wikipedia.orgacs.orgresearchgate.net This military application spurred intensive study into its properties and potential uses, transitioning it from a laboratory curiosity to a chemical of significant industrial interest. acs.orgresearchgate.net

Following the war, the applications of hydrazine and its derivatives expanded dramatically. Research demonstrated their utility as precursors to a wide range of pharmaceuticals, pesticides, and blowing agents for plastics. wiley-vch.dewikipedia.orgresearchgate.net The development of organic hydrazine derivatives, which were often easier to prepare and handle than the parent compound, broadened the scope of their application in organic synthesis. acs.org This historical trajectory from fundamental discovery to widespread industrial and synthetic application forms the backdrop against which the study of specific derivatives like butylhydrazine (B1329735) oxalate (B1200264) emerged.

Strategic Importance of Butylhydrazine Oxalate in Modern Chemical Synthesis

The strategic importance of this compound in modern chemical synthesis lies in its role as a reactive intermediate and building block for the construction of more complex molecules, particularly heterocyclic compounds. Hydrazine derivatives, in general, are valuable reagents in organic synthesis due to the nucleophilic nature of the nitrogen atoms. wikipedia.org They are instrumental in forming carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to the structure of many biologically active molecules and functional materials. nih.govmdpi.com

This compound serves as a convenient and stable source of the butylhydrazine moiety. The oxalate salt form often improves handling and stability compared to the free base. In synthesis, it is used in reactions to introduce a butyl-substituted hydrazine group. For instance, it has been employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are investigated as potential AT1 angiotensin II receptor antagonists. amazonaws.com In these syntheses, this compound is reacted with ester precursors to form the core heterocyclic structure. amazonaws.com

The butyl group introduces specific steric and electronic properties to the resulting molecules, influencing their reactivity, solubility, and biological activity. The ability to introduce such alkylhydrazine groups is crucial in medicinal chemistry for the development of new therapeutic agents and in materials science for creating novel polymers and other functional materials. wiley-vch.demdpi.com The use of specific hydrazine derivatives like this compound allows for precise control over the molecular architecture of the final products.

Methodological Advancements Shaping this compound Studies

The study of this compound and other hydrazine derivatives has been significantly advanced by the development of sophisticated analytical and synthetic methodologies. Modern analytical techniques are essential for the characterization and purity assessment of these compounds.

Spectroscopic and Chromatographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of this compound and its reaction products. nih.govaston.ac.uk

Mass Spectrometry (MS): GC-MS and other mass spectrometry techniques are used to determine the molecular weight and fragmentation patterns, confirming the identity of the compound. nih.govaston.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H and C=O stretching vibrations from the oxalate counter-ion. aston.ac.uk

Ion Chromatography: This technique has been used to study the retention and ion-exchange properties of aliphatic hydrazines, including butylhydrazine, providing insights into their chemical behavior in solution. researchgate.net

Synthetic Methodologies: The synthesis of substituted hydrazines has evolved to allow for greater control and efficiency. Early methods often resulted in mixtures of products. Modern strategies, however, employ protective groups to avoid multiple alkylations and direct the reaction to the desired product. thieme-connect.de For instance, trifluoroacetyl hydrazides can be selectively alkylated and then deprotected to yield N'-alkyl hydrazides. cdnsciencepub.com The development of photocatalytic methods represents a recent advancement, enabling C-H alkylation of heterocycles using hydrazine salts, including ethylhydrazine (B1196685) oxalate, under mild, visible-light-induced conditions. rsc.org These advanced synthetic strategies facilitate the efficient and targeted use of building blocks like this compound in complex molecular syntheses. nih.gov

Computational and Crystallographic Studies:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules, including bond lengths and angles. grafiati.com While specific crystallographic data for this compound is not widely available in the provided search results, this technique is a cornerstone for structural analysis in modern chemistry.

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings. researchgate.net

These methodological advancements have collectively enabled a more detailed and nuanced understanding of the chemistry of this compound, from its fundamental properties to its application in sophisticated synthetic endeavors.

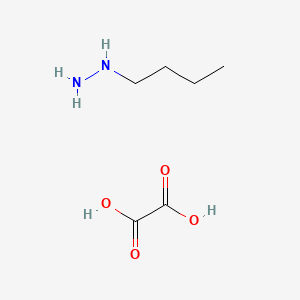

Structure

2D Structure

Eigenschaften

IUPAC Name |

butylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOBLSRQYOWIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961115 | |

| Record name | Oxalic acid--butylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-41-9, 6629-62-5 | |

| Record name | Hydrazine, butyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, butyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, butyl-, ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid--butylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylhydrazine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Transformative Chemistry Involving Butylhydrazine Oxalate

Mechanistic Studies of Hydrazine-Oxalate Salt Formation

The formation of butylhydrazine (B1329735) oxalate (B1200264) is an acid-base reaction involving the transfer of protons from oxalic acid to butylhydrazine. vulcanchem.comscielo.org.zanih.gov Oxalic acid, a dicarboxylic acid, can donate two protons, while butylhydrazine, a derivative of hydrazine (B178648), possesses two basic nitrogen atoms. The lone pair of electrons on the nitrogen atoms of butylhydrazine act as proton acceptors.

The reaction proceeds via a stepwise proton transfer. In the first step, one of the carboxylic acid groups of oxalic acid donates a proton to one of the nitrogen atoms of butylhydrazine, forming a butylhydrazinium cation and a hydrogen oxalate anion. Given the presence of a second carboxylic acid group and a second basic nitrogen, a second proton transfer can occur, resulting in a dicationic butylhydrazinium species and an oxalate dianion. The stoichiometry of the reactants will influence the final salt form. The resulting salt is stabilized by electrostatic interactions between the positively charged butylhydrazinium cations and the negatively charged oxalate anions. scielo.org.za The formation of a stable crystalline lattice drives the reaction to completion. vulcanchem.com Studies on similar systems, such as the reaction of hydrazine hydrate (B1144303) with oxalic acid, have elucidated the formation of dihydrazinium oxalate, where two hydrazinium (B103819) cations are associated with one oxalate anion, confirming the capacity of oxalic acid to engage in a double proton transfer. scielo.org.zaresearchgate.net The presence of the butyl group on the hydrazine molecule is not expected to alter this fundamental proton transfer mechanism, although it may influence the crystal packing of the resulting salt.

Butylhydrazine Oxalate as a Nucleophilic Reagent

The synthetic utility of this compound is largely derived from the nucleophilic character of the hydrazine functional group. The terminal nitrogen atom of the butylhydrazine moiety possesses a lone pair of electrons, rendering it a potent nucleophile capable of attacking electron-deficient centers. vulcanchem.commasterorganicchemistry.comchemistrysteps.com

One of the most common applications of butylhydrazine as a nucleophile is in condensation reactions with carbonyl compounds, such as aldehydes and ketones. vulcanchem.com The mechanism of this reaction, known as hydrazone formation, is a classic example of nucleophilic addition to a carbonyl group. masterorganicchemistry.comlibretexts.orgoxfordsciencetrove.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com The terminal nitrogen of butylhydrazine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product. vulcanchem.com

Butylhydrazine can also participate in nucleophilic substitution reactions, particularly with alkyl halides. libretexts.orgmasterorganicchemistry.comlibretexts.orgutahtech.edualevelchemistry.co.uk In these reactions, the terminal nitrogen atom of butylhydrazine acts as the nucleophile, displacing a halide leaving group from an sp³-hybridized carbon atom. These reactions generally proceed via an SN2 mechanism, which involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. alevelchemistry.co.uk The rate of these reactions is influenced by the steric hindrance at the electrophilic carbon and the nature of the leaving group. utahtech.edu

Cyclocondensation and Heterocycle Formation Reactions

This compound is a key building block in the synthesis of various heterocyclic compounds, most notably pyrazoles. mdpi.comnih.gov The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions represent a robust method for constructing the pyrazole ring system. mdpi.comnih.gov This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov

The reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of butylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to afford the aromatic pyrazole ring. When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomeric pyrazoles. mdpi.com

A significant application of this methodology is in the synthesis of complex molecules containing indole (B1671886) moieties. For instance, tert-butylhydrazine (B1221602) has been utilized in the preparation of indole-appended pyrazoles. This underscores the utility of substituted hydrazines in creating diverse heterocyclic structures with potential biological activity.

The reaction of a substituted hydrazine, such as butylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two possible regioisomers. mdpi.comnih.gov The control of regioselectivity in these cyclization reactions is a critical aspect of synthetic strategy. researchgate.netorganic-chemistry.org The outcome of the reaction is governed by a combination of steric and electronic factors of both reactants. mdpi.com

Generally, the more nucleophilic nitrogen atom of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The nucleophilicity of the nitrogen atoms in butylhydrazine is influenced by the electron-donating effect of the butyl group. The terminal nitrogen (NH₂) is generally considered more nucleophilic and less sterically hindered than the substituted nitrogen (NH-butyl).

In the case of the 1,3-dicarbonyl compound, the electrophilicity of the two carbonyl carbons can be different due to the electronic effects of their substituents. For example, a trifluoromethyl group will render the adjacent carbonyl carbon significantly more electrophilic. The interplay of these factors dictates the initial site of nucleophilic attack and, consequently, the regiochemical outcome of the cyclization. By carefully selecting the substituents on both the hydrazine and the dicarbonyl compound, it is possible to achieve a high degree of regiochemical control in the synthesis of substituted pyrazoles. mdpi.comnih.gov For instance, reactions of N-tert-butylhydrazine with certain acetylenic ketones have shown a deterioration in regioselectivity, highlighting the subtle balance of steric and electronic effects. mdpi.com

Hydrazine-Based Redox Processes and Reducing Agent Characterization

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. wikipedia.orgorganic-chemistry.orgniscpr.res.in The presence of the N-N single bond and the lone pairs of electrons on the nitrogen atoms confer reducing properties to these molecules. Butylhydrazine is capable of participating in redox reactions, where it undergoes oxidation while the other reactant is reduced.

A notable application of hydrazine derivatives as reducing agents is in the reduction of nitro compounds to amines. wikipedia.orgorganic-chemistry.orgniscpr.res.in This transformation is of significant industrial and synthetic importance. The reaction can be carried out using hydrazine hydrate in the presence of a catalyst, such as Raney nickel or palladium on carbon. wikipedia.org It is plausible that butylhydrazine could be employed in similar reductions, with the butyl group potentially modulating the reactivity and selectivity of the reagent. The oxidation of hydrazine typically results in the formation of diimide (N₂H₂) as a transient intermediate, which is a powerful reducing agent itself, ultimately leading to the formation of nitrogen gas. niscpr.res.in

Derivatization Reactions for Functional Group Interconversion

Derivatization is a technique used to convert a chemical compound into a derivative of similar chemical structure. researchgate.netnih.govresearchgate.netlibretexts.org Butylhydrazine is a useful reagent for the derivatization of carbonyl compounds, facilitating their detection, purification, or modification for further synthetic transformations. nih.govpatsnap.com

The reaction of butylhydrazine with an aldehyde or a ketone results in the formation of a butylhydrazone. vulcanchem.com This reaction effectively converts a carbonyl functional group into a C=N double bond, which can alter the chemical and physical properties of the molecule. For example, the formation of a hydrazone derivative can increase the molecular weight and change the chromatographic behavior of a compound, which is often exploited in analytical chemistry for the separation and identification of carbonyl-containing molecules. researchgate.netpatsnap.com A method for the quantitative analysis of tert-butylhydrazine hydrochloride involves its derivatization with benzaldehyde, followed by high-performance liquid chromatography (HPLC), demonstrating the practical application of this reaction. patsnap.com

Furthermore, the hydrazone functional group itself can undergo further reactions. For instance, the Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to reduce the carbonyl group completely to a methylene (B1212753) group (CH₂). libretexts.org This two-step process, involving derivatization followed by reduction, represents a powerful method for the deoxygenation of aldehydes and ketones.

Advanced Analytical and Spectroscopic Methodologies for Butylhydrazine Oxalate Systems

Structural Elucidation via High-Resolution Spectroscopy

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of butylhydrazine (B1329735) oxalate (B1200264), providing detailed information on atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of butylhydrazine oxalate in solution. By analyzing the chemical environment of magnetically active nuclei, primarily 1H (proton) and 13C (carbon-13), NMR provides unambiguous evidence of the compound's covalent framework.

In the 1H NMR spectrum of the butylhydrazine cation, distinct signals corresponding to the protons of the butyl chain (CH3-CH2-CH2-CH2-) and the hydrazine (B178648) moiety (-NH-NH2) are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environments. The integration of the signal areas provides a quantitative ratio of the protons in different groups, confirming the butyl-to-hydrazine stoichiometry. Furthermore, spin-spin coupling patterns (splitting of signals) reveal the connectivity between adjacent, non-equivalent protons, allowing for the complete assignment of the butyl chain structure.

The 13C NMR spectrum provides complementary information, showing distinct signals for each of the four unique carbon atoms in the butyl group and the two equivalent carbons of the oxalate anion. The chemical shift of the oxalate carbons is characteristic of a carboxylate group.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1H | CH3- | 0.8 - 1.0 | Triplet |

| 1H | -CH2-CH2-CH2-NH- | 1.2 - 1.7 | Multiplet |

| 1H | -CH2-NH- | 2.5 - 3.0 | Triplet |

| 1H | -NH-NH2 | Variable (Broad) | Singlet |

| 13C | C H3- | 13 - 15 | - |

| 13C | -C H2-C H2- | 20 - 35 | - |

| 13C | -C H2-NH- | 45 - 55 | - |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound. vulcanchem.com While the intact salt is non-volatile, techniques like electrospray ionization (ESI) can be used to analyze its constituent ions in solution. In ESI-MS, the butylhydrazinium cation ([C4H13N2]+) and the oxalate anion ([C2HO4]-) or dianion ([C2O4]2-) can be observed, confirming the ionic nature of the compound.

When analyzing the butylhydrazine component, typically after separation or using a technique like electron ionization (EI) on the free base, characteristic fragmentation patterns emerge. The mass spectra of straight-chain alkylhydrazines are often dominated by α-cleavage processes. aston.ac.uk For butylhydrazine, this would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable radical cations. Another common fragmentation pathway for alkylhydrazines is the heterolysis of the C-N bond. aston.ac.uk The fragmentation of the tert-butylhydrazine (B1221602) molecular ion, for instance, results in the abstraction of the stable tert-butyl radical. researchgate.net These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the butylhydrazine moiety.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. vulcanchem.com These techniques are complementary and provide information about the vibrational modes of the molecule.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts. vulcanchem.com Key features include:

N-H Stretching: Strong to medium bands in the region of 3100-3400 cm-1, corresponding to the stretching vibrations of the amine and ammonium (B1175870) groups in the butylhydrazinium cation.

C-H Stretching: Bands in the 2800-3000 cm-1 region, arising from the symmetric and asymmetric stretching of the C-H bonds in the butyl group.

C=O Stretching: A very strong, broad absorption band typically found between 1600-1700 cm-1, which is characteristic of the asymmetric stretching of the carboxylate (COO-) groups in the oxalate anion.

N-H Bending: Bending vibrations for the amine groups appear in the 1500-1650 cm-1 range.

C-O Stretching and O-C=O Bending: Strong bands associated with the symmetric stretching and bending of the carboxylate groups are observed in the 1300-1450 cm-1 and 700-900 cm-1 regions, respectively.

Raman spectroscopy provides complementary data. For molecules with a center of inversion, there is a principle of mutual exclusion, meaning vibrations that are IR active are Raman inactive, and vice versa. walisongo.ac.id The symmetry of the oxalate anion (planar D2h vs. non-planar D2d) can influence its vibrational spectra. walisongo.ac.idsurrey.ac.uk Analysis of both IR and Raman spectra can therefore provide insights into the solid-state structure and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. walisongo.ac.idsurrey.ac.uk

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm-1) (FTIR) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Hydrazinium (B103819) (-NH3+, -NH2) |

| C-H Stretch | 2800 - 3000 | Butyl (-CH3, -CH2) |

| C=O Asymmetric Stretch | 1600 - 1700 | Oxalate (-COO-) |

| N-H Bend | 1500 - 1650 | Hydrazinium (-NH3+, -NH2) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure of this compound reveals a salt composed of butylhydrazinium cations and oxalate anions. vulcanchem.com A critical aspect of the solid-state structure is the extensive network of intermolecular hydrogen bonds. vulcanchem.com The hydrogen atoms of the hydrazinium moiety (-NH3+) act as hydrogen bond donors, forming strong interactions with the oxygen atoms of the oxalate anions, which act as acceptors. This hydrogen bonding network links the ions together, forming a stable, three-dimensional crystalline lattice that dictates the compound's physical properties, such as its melting point and solubility. vulcanchem.comscielo.org.za Analysis of other oxalate salt structures shows that the oxalate anion can be planar or twisted, and its geometry is influenced by the surrounding cations and the hydrogen bonding network. journalspress.comresearchgate.net

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, confirming its identity, and assessing its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com Since this compound is a salt and non-volatile, direct analysis by GC is not feasible. However, the butylhydrazine component can be analyzed after conversion to its more volatile free base or after derivatization. mdpi.comnih.gov For example, the oxalate anion can be analyzed by GC after derivatization to a volatile ester. mdpi.com

For the analysis of the hydrazine component, the sample can be made basic to liberate the free butylhydrazine, which is then extracted and injected into the GC system. When coupled with a selective detector, such as a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), GC provides excellent sensitivity and selectivity. researchgate.net The retention time in the GC column is a characteristic property that helps identify the compound, while the detector provides quantitative data and, in the case of MS, structural information from the fragmentation pattern. researchgate.netmdpi.com This method is highly effective for assessing the purity of the butylhydrazine component and detecting any related impurities. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butylhydrazine |

| Oxalic acid |

| tert-Butylhydrazine |

Ion Chromatography for Hydrazine and Oxalate Moiety Analysis

Ion chromatography (IC) serves as a robust and specific analytical technique for the quantitative analysis of the individual ionic components of this compound: the butylhydrazine cation and the oxalate anion. The versatility of IC allows for the development of separate, optimized methods tailored to the distinct chemical properties of each moiety.

Analysis of the Butylhydrazine Cationic Moiety

The analysis of the butylhydrazine cation is effectively achieved using cation-exchange chromatography, often coupled with electrochemical detection due to the electroactive nature of the hydrazine functional group. dtic.milrsc.org

Methodology and Research Findings:

Separation is based on the interaction of the protonated butylhydrazine cation with a cation-exchange stationary phase. dtic.mil A common approach involves using a column such as the Dionex IonPac CS12A or CS16, which are designed for the separation of cations. google.comekb.eg An acidic mobile phase, typically an aqueous solution of methanesulfonic acid (10-20 mM), ensures that the butylhydrazine remains in its protonated form for effective interaction with the column. google.comnih.gov

Electrochemical detection, specifically pulsed amperometry, is highly selective and sensitive for hydrazine-containing compounds. dtic.mil The detection principle relies on the direct oxidation of the hydrazine functional group at a working electrode (e.g., gold), which generates a current proportional to the analyte's concentration. dtic.mil This method provides significantly lower detection limits compared to other techniques like conductivity detection for this specific moiety. dtic.mil A patent for the analysis of a similar compound, tert-butyl hydrazine, details a method using a Dionex IonPac CS12A column with a methanesulfonic acid eluent and conductivity detection, demonstrating the applicability of cation-exchange chromatography for alkylhydrazine compounds. google.com

Sample preparation for analysis may involve dissolving the this compound salt in deionized water or, for more complex matrices, extraction with an acidic mobile phase to ensure the formation of the water-soluble protonated hydrazine. dtic.mil

| Parameter | Condition |

|---|---|

| Chromatography System | Dionex Ion Chromatograph ICS-1100 or equivalent |

| Column | Dionex IonPac CS12A (4 x 250 mm) with CG12A Guard Column (4 x 50 mm) google.com |

| Mobile Phase (Eluent) | 10-20 mM Methanesulfonic Acid (MSA) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 30 °C google.com |

| Injection Volume | 25 µL google.com |

| Detection | Pulsed Amperometry dtic.mil or Suppressed Conductivity google.com |

| Parameter | Finding |

|---|---|

| Linearity Range | 0.001 - 100 ppm nih.gov |

| Correlation Coefficient (r²) | >0.999 nih.gov |

| Limit of Detection (LOD) | 0.64 ppb (with conductivity enhancement) nih.gov |

| Recovery | 94% - 115% in spiked water samples researchgate.net |

Analysis of the Oxalate Anionic Moiety

For the oxalate component, anion-exchange chromatography with suppressed conductivity detection is the method of choice. nih.govthermofisher.com This technique is widely used for the quantification of organic and inorganic anions in pharmaceutical salts and other matrices. nih.govcromlab-instruments.es

Methodology and Research Findings:

The separation of the oxalate anion is performed on a high-capacity anion-exchange column, such as a Metrohm Metrosep A Supp 1 or Dionex IonPac AS-series (e.g., AS17, AS22-fast). nih.govthermofisher.comlongdom.org The stationary phase typically consists of a polymer substrate with quaternary ammonium functional groups. nih.gov

An isocratic mobile phase containing a mixture of sodium carbonate and sodium bicarbonate (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃) is commonly employed to elute the anions. nih.govlongdom.org The use of a chemical suppressor is critical. The suppressor module is placed after the analytical column and before the detector, where it works to reduce the background conductivity of the eluent and convert the analyte ions into their more conductive acid form, thereby significantly enhancing detection sensitivity. nih.gov

Research has demonstrated that this IC method can be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness for the analysis of oxalate as a counterion in active pharmaceutical ingredients. nih.gov Challenges in oxalate analysis can include interference from other anions present in the sample matrix, such as high concentrations of sulfate (B86663). researchgate.net Sample preparation typically involves simple dilution with deionized water to bring the concentration within the linear range of the method. cromlab-instruments.esresearchgate.net For certain samples, a 100-fold dilution may be necessary to mitigate matrix interference effects. researchgate.net

| Parameter | Condition |

|---|---|

| Chromatography System | Waters Ion Chromatograph or equivalent longdom.org |

| Column | Dionex IonPac AS22-fast (4 x 150 mm) longdom.org or Metrohm Metrosep A Supp 1 (4.0 x 250 mm) nih.gov |

| Mobile Phase (Eluent) | 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate longdom.org |

| Flow Rate | 1.0 - 1.2 mL/min nih.govlongdom.org |

| Column Temperature | 30 °C thermofisher.com |

| Injection Volume | 20 - 25 µL nih.govlongdom.org |

| Detection | Suppressed Conductivity nih.govthermofisher.comcromlab-instruments.es |

| Parameter | Finding |

|---|---|

| Linearity Range | 0.2 - 25 mg/L cromlab-instruments.es |

| Correlation Coefficient (r²) | >0.999 cromlab-instruments.es |

| Limit of Quantitation (LOQ) | 0.025 - 0.50 mg/L longdom.org |

| Recovery | 87% - 107% in spiked drinking water longdom.org |

| Precision (%RSD) | <1% for retention time and peak area longdom.org |

Computational and Theoretical Chemistry Investigations of Butylhydrazine Oxalate

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. imist.ma It is particularly effective for medium-sized organic compounds, providing reliable results with moderate computational effort. imist.ma For butylhydrazine (B1329735) oxalate (B1200264), DFT can be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

A typical DFT study on butylhydrazine oxalate would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p). kbhgroup.in This level of theory has been successfully applied to study various hydrazine (B178648) derivatives. imist.makbhgroup.in The optimized geometry would reveal the most stable three-dimensional arrangement of the butylhydrazinium cation and the oxalate anion, including the hydrogen bonding interactions between them.

Furthermore, DFT calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. mdpi.com These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the oxalate anion and positive potential around the ammonium (B1175870) group of the butylhydrazinium cation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 8.2 D |

| Ionization Potential | 6.5 eV |

This table presents hypothetical data to illustrate the output of DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, especially for energetics and reaction barriers.

For this compound, ab initio calculations could be used to obtain a more precise value for the binding energy between the butylhydrazinium cation and the oxalate anion. This would involve calculating the energies of the individual ions and the ion pair, with the difference corresponding to the interaction energy. High-level ab initio methods are also the gold standard for calculating reaction pathways and transition state energies, as discussed in a later section. While computationally more expensive than DFT, their accuracy is often necessary for definitive predictions of reaction mechanisms.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the macroscopic properties of a substance based on the interactions of its constituent molecules.

Conformational Analysis and Molecular Recognition Studies

Molecular recognition studies would focus on how this compound interacts with other molecules or surfaces. For instance, simulations could model the interaction of this compound with a solvent, predicting its solubility and solvation structure.

Reaction Pathway Mapping and Transition State Characterization

For example, the decomposition might be initiated by proton transfer from the butylhydrazinium cation to the oxalate anion, followed by the breakdown of the resulting oxalic acid and butylhydrazine. High-level ab initio or DFT calculations would be used to locate the transition state for each proposed step and to construct a potential energy surface for the entire reaction. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound. kbhgroup.in

For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. kbhgroup.in This involves calculating the excitation energies and oscillator strengths of electronic transitions. The predicted spectrum can help in the interpretation of experimental UV-Vis data.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule, such as N-H stretches, C-O stretches, and C-C stretches. The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands. kbhgroup.inmdpi.com It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | 3300 |

| C-H Stretch | 3050 | 2928 | 2935 |

| C=O Stretch | 1780 | 1709 | 1700 |

This table presents hypothetical data to illustrate the correlation between calculated and experimental spectroscopic data. A scaling factor of 0.96 is assumed.

Computational Design of Novel Hydrazine Derivatives and Reaction Systems

Computational chemistry provides powerful tools for the rational design of novel hydrazine derivatives with tailored properties, starting from foundational molecules like this compound. Through the use of quantum chemical calculations, researchers can predict the geometric, electronic, and thermodynamic properties of yet-unsynthesized molecules, thereby guiding experimental efforts towards the most promising candidates. These in silico methods enable the exploration of vast chemical spaces, which would be impractical to investigate through traditional laboratory synthesis alone.

One of the primary applications of computational design in this context is the modification of the butyl group in butylhydrazine to enhance or alter its chemical reactivity and physical properties. By systematically replacing hydrogen atoms on the butyl chain with various functional groups (e.g., electron-withdrawing or electron-donating groups), it is possible to modulate the nucleophilicity of the hydrazine moiety. Density Functional Theory (DFT) calculations can be employed to compute molecular properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and atomic charges. These calculations help in understanding how structural modifications influence the reactivity of the molecule. For instance, the introduction of an electron-withdrawing group is predicted to decrease the energy of the HOMO, thereby making the hydrazine less susceptible to oxidation but potentially more acidic.

Furthermore, computational studies can be used to design novel reaction systems involving hydrazine derivatives. This includes the prediction of reaction pathways, transition states, and activation energies for reactions such as acylations, condensations, or redox processes. By understanding the reaction mechanisms at a molecular level, it is possible to design catalysts or optimize reaction conditions to improve yields and selectivity. For example, ab initio molecular dynamics simulations can be used to model the behavior of butylhydrazine derivatives in different solvents or in the presence of a catalyst, providing insights into the specific interactions that govern the reaction outcome.

The design of novel energetic materials based on hydrazine derivatives is another area where computational chemistry plays a crucial role. By introducing nitro groups or other energetic functionalities into the molecular structure, it is possible to design new high-energy-density materials. Quantum chemical methods are used to predict key performance indicators such as the enthalpy of formation, density, and detonation velocity. These theoretical predictions allow for the screening of a large number of potential candidates before proceeding with their synthesis and experimental characterization, which is often hazardous and expensive.

The following table illustrates the type of data that can be generated through computational screening of hypothetical butylhydrazine derivatives:

| Derivative | Functional Group | Calculated HOMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity |

| Butylhydrazine | -H | -5.8 | 2.1 | Baseline |

| 4-Nitrobutylhydrazine | -NO2 | -6.5 | 4.5 | Reduced nucleophilicity |

| 4-Methoxybutylhydrazine | -OCH3 | -5.2 | 2.8 | Increased nucleophilicity |

| 4,4,4-Trifluorobutylhydrazine | -CF3 | -6.8 | 5.2 | Significantly reduced nucleophilicity |

Studies on N-N Bond Formation and Cleavage Mechanisms from a Theoretical Perspective

The nitrogen-nitrogen (N-N) bond is a key structural feature of hydrazine and its derivatives, and its formation and cleavage are central to their chemistry. Theoretical and computational chemistry offer profound insights into the mechanisms of these processes, providing a level of detail that is often inaccessible through experimental methods alone.

N-N Bond Formation:

The formation of the N-N bond is a fundamental process in the synthesis of hydrazines. Theoretical studies can elucidate the reaction pathways for various synthetic routes, such as the Raschig process or the Olin Raschig process. Quantum chemical calculations can be used to model the reaction intermediates and transition states, providing a detailed picture of the reaction coordinate. For example, DFT calculations can be used to investigate the mechanism of amination of an amine with a chloramine (B81541), identifying the key energetic barriers and the role of solvent effects. These studies can help in optimizing reaction conditions to favor the formation of the desired hydrazine product over side reactions.

N-N Bond Cleavage:

The cleavage of the N-N bond is a critical step in many reactions of hydrazines, including their use as reducing agents and in the synthesis of other nitrogen-containing compounds. Computational studies have been instrumental in understanding the diverse mechanisms through which this bond can be broken. nih.govrsc.org These mechanisms can be broadly categorized as homolytic (radical) or heterolytic (ionic).

Theoretical calculations can predict the N-N bond dissociation energy (BDE) for butylhydrazine and its derivatives. The BDE is a key indicator of the stability of the N-N bond and can be influenced by the substituents on the nitrogen atoms. For instance, the presence of electron-withdrawing groups can weaken the N-N bond, making it more susceptible to cleavage.

Computational models can also be used to study the mechanisms of catalyzed N-N bond cleavage. For example, the interaction of hydrazine derivatives with transition metal catalysts can be modeled to understand how the catalyst facilitates bond breaking. umich.edulookchem.com These studies can reveal the electronic structure of the catalyst-substrate complex and identify the key steps in the catalytic cycle.

The following table provides representative theoretical data on N-N bond properties for different hydrazine derivatives:

| Compound | N-N Bond Length (Å) | N-N Bond Dissociation Energy (kcal/mol) | Cleavage Mechanism |

| Hydrazine | 1.45 | 60 | Homolytic/Heterolytic |

| Methylhydrazine | 1.45 | 58 | Homolytic/Heterolytic |

| 1,2-Dimethylhydrazine | 1.46 | 55 | Homolytic |

| Phenylhydrazine | 1.43 | 52 | Heterolytic |

Theoretical investigations into the reaction mechanisms of N-N bond cleavage in the presence of reagents like diboron (B99234) compounds have suggested a non-radical, concerted mechanism for hydrazines. nih.gov Such computational insights are crucial for the development of new synthetic methodologies that rely on the controlled cleavage of the N-N bond.

Academic Applications of Butylhydrazine Oxalate in Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

The primary application of butylhydrazine (B1329735) oxalate (B1200264) in a research setting is as a reagent and intermediate in organic synthesis. The presence of the hydrazine (B178648) functional group (-NHNH₂) attached to a butyl chain makes it a potent nucleophile, enabling the introduction of the butylhydrazinyl group into various molecular scaffolds. Its utility stems from its participation in several fundamental reaction types.

One of the most common applications is in condensation reactions with carbonyl compounds, such as aldehydes and ketones. In these reactions, the terminal nitrogen of the butylhydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond and yielding a stable hydrazone product after the elimination of water. This reaction is a cornerstone for creating more complex molecules and is often a preliminary step for subsequent cyclization or functionalization reactions.

Furthermore, the nucleophilic nature of the hydrazine group allows it to participate in substitution reactions. For instance, it can react with compounds containing suitable leaving groups to form functionalized hydrazides, which are themselves important intermediates in pharmaceutical and materials research. The oxalate salt form provides stability and makes the compound a solid that is easier to handle compared to free butylhydrazine.

| Reaction Type | Reactant Class | Resulting Product Class | Significance |

|---|---|---|---|

| Condensation | Aldehydes, Ketones | Butylhydrazones | Formation of stable intermediates for further synthesis (e.g., heterocycles). |

| Nucleophilic Substitution | Alkyl Halides, Acyl Halides | Functionalized Hydrazides | Creation of complex intermediates for medicinal and material applications. |

| Cyclization | β-Dicarbonyls, α,β-Unsaturated Carbonyls | Pyrazoles, Pyrazolines | Direct synthesis of five-membered nitrogen-containing heterocycles. |

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are foundational structures in medicinal chemistry and materials science, present in a vast number of pharmaceuticals, natural products, and functional materials. This compound is a key precursor for synthesizing certain classes of these important compounds, particularly five-membered rings like pyrazoles.

The synthesis of pyrazoles using this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. The reaction mechanism proceeds through an initial nucleophilic attack by the hydrazine on a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole (B372694) ring. The use of butylhydrazine results in N-butyl substituted pyrazoles. This N-alkylation can be crucial for tuning the molecule's physical and biological properties, such as solubility and receptor binding affinity. The closely related tert-butylhydrazine (B1221602) hydrochloride is also widely used in the synthesis of various pyrazole derivatives.

Beyond pyrazoles, other heterocycles can be accessed. For example, pyridazinones, which are six-membered heterocycles with two adjacent nitrogen atoms, represent another class of biologically significant molecules whose synthesis can involve hydrazine derivatives. The versatility of the hydrazine group makes it a reliable starting point for constructing a variety of ring systems.

| Heterocycle Class | General Co-Reactant | Significance of Heterocycle |

|---|---|---|

| Pyrazoles/Pyrazolines | 1,3-Diketones, α,β-Unsaturated Ketones | Core structure in many pharmaceuticals (e.g., anti-inflammatory, anticancer agents). |

| Indoles | Aldehydes, Ketones (via Fischer Synthesis) | Pervasive in natural products, pharmaceuticals, and agrochemicals. |

| Pyridazinones | γ-Ketoacids | Scaffold for cardiovascular, anti-inflammatory, and anticancer drugs. |

Synthetic Applications in the Preparation of Complex Organic Molecules

The role of this compound extends to the synthesis of more intricate and complex organic molecules. It serves as a foundational building block for introducing specific functionalities that are essential for the target molecule's structure or activity.

A prominent example of such a synthesis is the Fischer indole (B1671886) synthesis. This reaction involves the acid-catalyzed reaction of a substituted hydrazine with an aldehyde or ketone to form an indole. While traditionally employing arylhydrazines, the reaction framework can be adapted for alkylhydrazines like butylhydrazine to produce N-butyl substituted indoles. These N-substituted indoles are valuable targets in pharmaceutical research due to their diverse biological activities. The process begins with the formation of a butylhydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to yield the final indole product.

The synthesis of functionalized hydrazides and hydrazones from this compound also represents a pathway to complex molecules. These intermediates can undergo further chemical transformations, acting as handles for attaching other molecular fragments or participating in more complex cyclization cascades.

Exploration in Polymer and Foaming Agent Chemistry as a Chemical Building Block

In materials science, the hydrazine functional group is a key component in the synthesis of specialized polymers and as a reagent in foam production. Hydrazine and its derivatives are known to react with dicarboxylic acids or their derivatives to form polyhydrazides, a class of polymers with high thermal stability. In this context, butylhydrazine, as a monofunctional hydrazine, could be explored as a chain-capping or chain-terminating agent. Its incorporation would control the polymer's molecular weight and modify the properties of the final material, such as solubility and processability.

The most significant application of hydrazine derivatives in polymer processing is as chemical blowing agents (foaming agents). Compounds such as azodicarbonamide, a hydrazine derivative, are widely used. These agents decompose upon heating to release nitrogen gas. This gas creates a cellular structure within a polymer matrix, resulting in a foam. Hydrazine-based materials are used to produce foams from thermoplastics and elastomers. Butylhydrazine could be investigated as a potential chemical blowing agent, where the butyl group might influence the decomposition temperature and gas release kinetics, offering a way to tailor the foaming process for specific polymer systems.

Applications in Catalyst Development and Ligand Synthesis

The field of coordination chemistry and catalysis relies heavily on ligands that can form stable complexes with metal ions. This compound serves as a precursor to at least two types of important ligands: hydrazones and the oxalate anion itself.

First, butylhydrazine can be readily converted into butylhydrazones through condensation with various aldehydes and ketones. Hydrazones are a well-established class of versatile chelating ligands. They can coordinate with a wide range of transition metals—such as copper, nickel, cobalt, and zinc—through the imine nitrogen and a nearby donor atom (often oxygen from a carbonyl or hydroxyl group), forming stable metal complexes. These complexes have shown significant catalytic activity in various organic transformations, including oxidation and N-alkylation reactions.

Second, the oxalate anion (C₂O₄²⁻) present in the salt is itself a powerful bidentate chelating ligand. It forms stable five-membered rings with metal ions and is used to synthesize coordination compounds and metal-organic frameworks. These oxalate-containing materials have applications in catalysis, magnetism, and gas storage. Therefore, this compound can be a valuable starting material in coordination chemistry, providing access to both hydrazone-based ligands and the oxalate ligand for the development of novel catalysts and functional materials.

| Component | Ligand Type | Coordination Mode | Common Metal Ions | Applications |

|---|---|---|---|---|

| Butylhydrazone (from Butylhydrazine) | Hydrazone | Bidentate or Tridentate (N, O donors) | Cu(II), Ni(II), Co(II), Zn(II), Ru(II) | Catalysis, molecular sensors, antimicrobial agents. |

| Oxalate | Dicarboxylate | Bidentate (O, O donors) | Fe(III), Cu(II), Co(II), Lanthanides | Photocatalysis, magnetic materials, rust removal. |

Future Directions and Emerging Research Avenues in Butylhydrazine Oxalate Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmental sustainability has spurred significant research into green synthetic methods for producing and utilizing hydrazine (B178648) derivatives like butylhydrazine (B1329735) oxalate (B1200264). rsc.orgorientjchem.orgrsc.org The goal is to develop processes that are not only high-yielding but also minimize waste, reduce energy consumption, and avoid the use of hazardous materials. mdpi.comrsc.org

Key research efforts are focused on several areas:

Solvent-Free and Aqueous Synthesis: Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring solvent-free reaction conditions, such as mechanosynthesis (grinding) and solid-state melt reactions, which have proven effective for synthesizing hydrazones. minarjournal.comrsc.org For water-soluble substrates, conducting reactions in aqueous media presents an eco-friendly alternative. rsc.orgorientjchem.org

Catalyst Development: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture, and organocatalysts like L-proline, which offer a non-toxic alternative to metal-based catalysts. mdpi.commdpi.com

Alternative Energy Sources: Microwave irradiation is being investigated as an alternative to conventional heating. minarjournal.com This technique can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. minarjournal.com

These green approaches aim to create more economical and environmentally benign pathways for synthesizing and using butylhydrazine oxalate, aligning with the principles of sustainable development. rsc.org

| Green Synthesis Strategy | Description | Potential Advantages for this compound Chemistry |

| Aqueous Media Synthesis | Using water as the reaction solvent instead of traditional organic solvents. | Reduces use of volatile organic compounds (VOCs), lowers toxicity, and simplifies workup for water-soluble derivatives. rsc.orgorientjchem.org |

| Mechanochemistry | Reactions are induced by mechanical force (grinding) in the absence of bulk solvents. | Eliminates solvent use, can lead to shorter reaction times, and may produce different polymorphs. rsc.org |

| Organocatalysis | Use of small organic molecules (e.g., L-proline) as catalysts. | Avoids toxic heavy metals, often operates under mild conditions, and can be highly selective. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Drastically reduces reaction times, increases yields, and improves energy efficiency compared to conventional heating. minarjournal.com |

Bio-Inspired Approaches to Hydrazine Chemistry

Nature provides a vast blueprint for complex chemical transformations. Bio-inspired and biocatalytic methods are emerging as powerful tools in hydrazine chemistry, offering high selectivity and efficiency under mild conditions. nih.govnih.gov Although naturally occurring hydrazine compounds are relatively rare, the enzymes involved in their biosynthesis offer valuable insights for developing novel synthetic strategies. nih.govresearchgate.net

Current research in this area includes:

Enzyme Engineering: Imine reductases (IREDs) have been engineered to perform enantioselective reductions of hydrazones, providing a biocatalytic route to chiral hydrazines. nih.gov This approach leverages the high specificity of enzymes to create stereochemically defined products, which are crucial in the pharmaceutical industry. nih.gov

Hydrazine Synthetases: The discovery and characterization of hydrazine synthetases, enzymes that catalyze the formation of N-N bonds, open up possibilities for the direct biological production of hydrazine precursors. researchgate.net Understanding the mechanisms of these enzymes could lead to the development of novel biocatalysts for industrial applications. researchgate.net

Biomass-Derived Feedstocks: Researchers are exploring the use of biomass-derived compounds, such as levulinic acid, to synthesize nitrogen-containing chemicals. A recently reported "click reaction" between levulinic acid and hydrazine hydrate (B1144303) in water at room temperature highlights a sustainable pathway to N-containing heterocycles. rsc.org This approach could be adapted for the synthesis of this compound derivatives from renewable resources.

These bio-inspired strategies represent a move towards safer and more sustainable chemical manufacturing, harnessing the power of nature's catalysts to perform complex chemical transformations. nih.govrsc.org

Integration of Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence and machine learning (ML) is set to revolutionize organic synthesis. nih.govrjptonline.org For this compound chemistry, ML algorithms can accelerate the discovery and optimization of new reactions by predicting outcomes and suggesting optimal conditions. beilstein-journals.orgnih.gov

Key applications of machine learning in this context include:

Reaction Outcome Prediction: Neural networks trained on vast databases of chemical reactions can predict the major product of a given set of reactants and reagents. mit.eduresearchgate.net This capability can help chemists evaluate the feasibility of a proposed synthetic step involving this compound before committing to laboratory experiments. researchgate.netnih.gov

Condition Optimization: ML models can recommend the most suitable catalysts, solvents, reagents, and temperatures for a specific transformation. nih.gov By analyzing patterns in large datasets, these models can identify optimal conditions to maximize yield and selectivity, a task that traditionally relies on extensive experimentation and chemical intuition. beilstein-journals.orgsemanticscholar.org

Computer-Aided Synthesis Planning (CASP): Machine learning is a core component of modern CASP tools that propose entire synthetic routes for target molecules. beilstein-journals.org By integrating predictive models for both reactions and their conditions, these tools can design more efficient and robust pathways for complex molecules derived from this compound. beilstein-journals.org

The use of ML is expected to reduce the time and cost of research and development, enabling chemists to navigate the vast chemical space more efficiently and focus on the most promising synthetic strategies. nih.govsemanticscholar.org

| Machine Learning Application | Function in this compound Chemistry | Expected Impact |

| Forward Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. | Reduces trial-and-error experimentation by validating synthetic steps in silico. mit.edunih.gov |

| Reaction Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures for a desired transformation. | Accelerates process optimization and improves reaction yields and selectivity. nih.govbeilstein-journals.org |

| Retrosynthesis Planning | Proposes multi-step synthetic pathways to a target molecule. | Enables the rapid design of novel and efficient routes to complex derivatives. beilstein-journals.org |

Advanced Characterization Techniques for In Situ Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced characterization techniques that allow for real-time, in situ monitoring are becoming indispensable tools for studying reactions involving this compound. mt.comspectroscopyonline.com These methods provide a dynamic picture of the reaction as it happens, revealing transient intermediates and providing insights that are inaccessible through traditional offline analysis. spectroscopyonline.comspiedigitallibrary.org

Prominent in situ techniques include:

Spectroscopic Methods: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the concentration of reactants, intermediates, and products in real-time. spiedigitallibrary.orgacs.orgrsc.org These methods can track the progress of cyclization or substitution reactions involving this compound, helping to elucidate mechanisms and optimize reaction times. spiedigitallibrary.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about species in the reaction mixture, making it a highly informative tool for mechanistic studies. rsc.org

Chemometrics: The large datasets generated by in situ monitoring can be analyzed using chemometric techniques, such as principal component analysis. This allows for the deconvolution of complex spectral data to identify individual components and their concentration profiles over time. rsc.orgacs.org

By providing a continuous stream of data from within the reactor, these advanced techniques enable a more precise and efficient approach to reaction development and control. mt.comrsc.org

Expanding the Scope of Synthetic Transformations

While this compound is well-established in the synthesis of heterocycles like pyrazoles, future research will focus on expanding its utility in a broader range of synthetic transformations. vulcanchem.com The unique reactivity of the hydrazine moiety provides opportunities for developing novel chemical reactions and constructing new molecular architectures.

Emerging research directions include:

Catalytic N-N Bond Forming Reactions: The development of new metal-catalyzed cross-coupling reactions to form N-N bonds is an active area of research. organic-chemistry.orgmdpi.com These methods could provide new, more direct routes to complex hydrazine derivatives from butylhydrazine and various coupling partners, expanding the range of accessible structures. organic-chemistry.org

Synthesis of Novel Heterocyclic Scaffolds: Beyond pyrazoles, this compound can serve as a precursor to other important N-containing heterocyclic systems. researchgate.net Research into novel cyclization strategies, potentially catalyzed by new metal complexes or organocatalysts, could yield diverse scaffolds with unique biological or material properties. researchgate.net

Functionalization Reactions: Developing methods for the selective functionalization of the butylhydrazine moiety will be key to creating diverse molecular probes and drug candidates. biorxiv.org This includes exploring reactions that modify the butyl chain or the hydrazine nitrogens to introduce new functional groups and modulate the compound's properties.

This expansion of synthetic methodology will ensure that this compound remains a versatile and valuable building block for chemists in academia and industry. vulcanchem.commdpi.com

Q & A

Q. How can systematic review methodologies improve the synthesis of existing research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.